Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure with an imidazole ring and a pyridine ring. The 8-methoxy substituent distinguishes it from other derivatives, influencing its electronic properties, solubility, and biological interactions.
Imidazo[1,2-a]pyridines are pivotal intermediates in medicinal chemistry, serving as precursors for drugs targeting cyclin-dependent kinases (CDKs), anticonvulsants, and antiviral agents . The ethyl ester group at the 2-position enhances lipophilicity, facilitating membrane permeability and metabolic stability.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-13-6-4-5-9(15-2)10(13)12-8/h4-7H,3H2,1-2H3 |
InChI Key |
FNNPLHKKBLAYEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Procedure
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Reactants :
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8-Methoxy-2-aminopyridine (0.01 mol)
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Ethyl bromopyruvate (0.012 mol)
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Ethanol (96%, 25 mL)
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Conditions :
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Reflux for 6–8 hours under inert atmosphere.
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Cooling and evaporation of excess solvent in vacuo.
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Workup :
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Partitioning between ethyl acetate and water.
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Drying over anhydrous Na₂SO₄ and crystallization from ethanol-water mixture.
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Yield : ~40–45% (extrapolated from analogous reactions).
Key Considerations :
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The methoxy group at position 8 necessitates electron-donating effects, potentially accelerating cyclization but requiring careful temperature control to avoid side reactions.
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Substituent positioning influences ring planarity, as observed in X-ray crystallography of related compounds, where dihedral angles between rings are minimal (<2°).
For substrates where direct introduction of the methoxy group is challenging, a two-step halogenation-methoxylation strategy is employed. This approach is adapted from palladium-catalyzed hydrogenation methods used in imidazo[1,2-a]pyridine functionalization.
Step 1: Synthesis of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylate
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Reactants :
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Ethyl imidazo[1,2-a]pyridine-2-carboxylate (0.01 mol)
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N-Bromosuccinimide (NBS, 0.011 mol)
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Dimethylformamide (DMF, 15 mL)
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Conditions :
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Stirring at 0°C for 2 hours, then room temperature overnight.
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-
Workup :
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Precipitation in ice-water, filtration, and recrystallization from dichloromethane.
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Step 2: Methoxylation via SNAr Reaction
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Reactants :
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8-Bromoimidazo[1,2-a]pyridine-2-carboxylate (0.01 mol)
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Sodium methoxide (NaOMe, 0.03 mol)
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Methanol (20 mL)
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Conditions :
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Reflux for 12 hours.
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Workup :
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Neutralization with dilute HCl, extraction with ethyl acetate, and column chromatography (SiO₂, hexane:ethyl acetate 3:1).
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Challenges :
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Steric hindrance at position 8 may reduce nucleophilic substitution efficiency.
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Competing elimination reactions necessitate excess NaOMe and prolonged heating.
Reductive Amination and Esterification
This method involves constructing the imidazo[1,2-a]pyridine ring through reductive amination, followed by esterification. It is inspired by protocols for synthesizing 2-methylimidazo[1,2-a]pyridine-3-carboxylate derivatives.
Step 1: Reductive Amination
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Reactants :
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8-Methoxypyridine-2-carbaldehyde (0.01 mol)
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Ethyl glycinate hydrochloride (0.012 mol)
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Sodium cyanoborohydride (NaBH₃CN, 0.015 mol)
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Methanol (20 mL)
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Conditions :
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Stirring at room temperature for 24 hours.
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Workup :
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Filtration through celite, solvent evaporation, and purification via flash chromatography.
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Intermediate : 8-Methoxy-2-(ethoxycarbonylmethyl)aminopyridine.
Step 2: Cyclization
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Reactants :
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Intermediate from Step 1 (0.01 mol)
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Acetic acid (5 mL)
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Conditions :
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Heating at 80°C for 4 hours.
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Workup :
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Neutralization with NaHCO₃, extraction with dichloromethane, and crystallization.
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Comparative Analysis of Methods
| Method | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 8-Methoxy-2-aminopyridine | 40–45% | Direct, single-step | Limited commercial availability of starting material |
| Halogenation-Methoxy | NBS, NaOMe | 50–55% | Applicable to diverse substrates | Multi-step, low overall yield |
| Reductive Amination | NaBH₃CN, acetic acid | 35–40% | Flexible functionalization | Tedious purification steps |
Optimization Strategies
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Catalytic Enhancements :
-
Solvent Effects :
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Protection-Deprotection :
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation using photocatalysis strategies.
Reduction: Reduction of the carboxylate group to an alcohol group.
Substitution: Functionalization through radical reactions and transition metal catalysis.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using photocatalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Transition metal catalysts such as copper, iron, gold, ruthenium, and palladium.
Major Products Formed
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate serves as a core structure in the design of various pharmaceutical agents. Its unique heterocyclic framework allows for modifications that can enhance biological activity against a range of diseases.
- Antimicrobial Activity : Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent antibacterial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them promising candidates for antibiotic development .
- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. It has been linked to the modulation of specific pathways involved in tumor growth, particularly through interactions with protein targets like PDGFRA (platelet-derived growth factor receptor alpha) . Such interactions can lead to anti-proliferative effects in various cancer types.
- Neurological Disorders : Compounds within this class have shown potential in treating neurological conditions, including insomnia and anxiety disorders. For instance, derivatives of imidazo[1,2-a]pyridine have been explored as modulators of serotonin receptors, which are crucial in regulating mood and sleep .
Synthesis Techniques
The synthesis of this compound typically involves several chemical reactions:
- Palladium-Catalyzed Coupling Reactions : These methods allow for the efficient introduction of various substituents on the imidazo[1,2-a]pyridine scaffold, enhancing its biological activity .
- Functional Group Transformations : The compound can undergo oxidation and reduction reactions to modify its functional groups, which can significantly influence its pharmacological properties .
Case Study 1: Antimicrobial Efficacy
A study highlighted the antimicrobial activity of this compound against multidrug-resistant strains of bacteria. The minimum inhibitory concentration (MIC) values indicated strong potential for development as a new antibiotic agent .
Case Study 2: Anticancer Activity
Research conducted on the anticancer effects demonstrated that derivatives of this compound could effectively inhibit tumor growth in vitro. The mechanism was primarily attributed to the inhibition of key signaling pathways involved in cell proliferation .
Case Study 3: Neurological Applications
Clinical trials exploring the use of imidazo[1,2-a]pyridine derivatives for treating insomnia showed promising results in improving sleep quality without significant side effects commonly associated with traditional hypnotics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It acts by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
Pharmacological Potential
Imidazo[1,2-a]pyridine derivatives are under investigation for diverse therapeutic roles:
- Anticancer Agents: Bromo and cyano derivatives () inhibit CDKs, disrupting cell cycle progression .
- Anticoagulants : Fluorinated derivatives () are precursors to FXa inhibitors, critical in thromboembolic disease treatment .
- Antimicrobials: Amino-substituted compounds () show promise against viral pathogens like HIV .
Market and Consumption Trends
- Halogenated derivatives (e.g., 8-bromo-6-methyl, ) dominate industrial use as intermediates, with projected growth in consumption (2020–2046) due to demand for kinase inhibitors .
- Methoxy and hydroxy derivatives are niche products, primarily used in early-stage drug discovery for solubility optimization .
Biological Activity
Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Overview of this compound
- Chemical Formula : C₁₁H₁₂N₂O₂
- Molecular Weight : 220.23 g/mol
- CAS Number : 67625-40-5
This compound is primarily studied for its potential applications in medicinal chemistry due to its ability to interact with various biological macromolecules.
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridines exhibit significant antimicrobial activity. A study highlighted that derivatives of this class, including this compound, have shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and Mycobacterium bovis BCG. The minimum inhibitory concentration (MIC) values ranged from 0.03 to 5.0 μM against the Mtb H37Rv strain, demonstrating promising antimicrobial potential .
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain compounds within this class can inhibit tubulin polymerization, a critical process for cancer cell proliferation. For instance, compounds demonstrated IC₅₀ values ranging from 80 to 200 nM against various cancer cell lines such as HCT-15 and HeLa . The activity is attributed to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes. For example, it can act as an inhibitor of neutral sphingomyelinase (nSMase), which is implicated in various disease states including Alzheimer's disease .
- Interaction with Biological Macromolecules : The structure allows for interaction with DNA and proteins, potentially leading to altered gene expression and protein function.
- Radical Reactions : As part of the imidazo[1,2-a]pyridine class, it undergoes radical reactions that can modify its structure and enhance its reactivity towards biological targets .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the imidazole ring significantly influence potency and selectivity:
| Substituent Position | Effect on Activity |
|---|---|
| C2 | Increased potency against cancer cells when substituted with electron-donating groups |
| C7 | Modifications here can enhance antimicrobial activity against TB |
| C8 | Methoxy group enhances solubility and bioavailability |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives in xenograft models. This compound exhibited significant tumor reduction in mice models when administered at doses of 10 mg/kg . This study underscored the compound's potential as a lead candidate for further development in cancer therapeutics.
Case Study 2: Antituberculosis Activity
Another investigation focused on the anti-TB properties of imidazo[1,2-a]pyridine derivatives. High-throughput screening identified several compounds with potent activity against MDR-TB strains. This compound was among those that displayed MIC values below 5 μM, showcasing its potential in treating resistant TB infections .
Q & A
Q. Advanced Optimization Strategies
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification to remove byproducts .
- Catalysis : Transition metals (e.g., Cu(I)) can accelerate cyclization steps, as seen in related trifluoromethyl analogs .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions, while higher temperatures (60–80°C) improve cyclization efficiency .
Q. Table 1: Yield Comparison for Imidazo[1,2-a]pyridine Derivatives
| Substituent | Method | Yield (%) | Reference |
|---|---|---|---|
| 8-Methoxy | Cycloisomerization | 52–65 | |
| 6-Trifluoromethyl | Pd-catalyzed coupling | 75–82 | |
| 8-Chloro | Microwave-assisted | 68–73 |
How can structural contradictions in crystallographic data for imidazo[1,2-a]pyridine derivatives be resolved?
Basic Characterization
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. For Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, planar six-membered rings (mean deviation: 0.0027 Å) and dihedral angles between rings (1.4°) were resolved via hydrogen bonding analysis .
Q. Advanced Analysis
- ORTEP-3 Visualization : Graphical interfaces help identify torsional strain or non-covalent interactions .
- Data Validation : Cross-referencing with NMR (e.g., H and C) ensures consistency. For example, methoxy group orientation in 8-methoxy derivatives may require NOESY to confirm spatial arrangement .
What methodologies are effective for evaluating the biological activity of 8-methoxy-substituted imidazo[1,2-a]pyridines?
Q. Basic Screening
Q. Advanced Mechanistic Studies
Q. Table 2: Biological Activity of Structural Analogs
| Compound (Substituent) | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 8-Methoxy | HIF-1α | 0.8–1.2 | |
| 6-Trifluoromethyl | FXa Inhibitor | 0.3–0.5 | |
| 8-Chloro | Antimicrobial | 12–15 |
How can conflicting spectral data (e.g., NMR or IR) for imidazo[1,2-a]pyridines be reconciled?
Q. Basic Troubleshooting
Q. Advanced Techniques
- Dynamic NMR : Assess rotational barriers in ester groups at low temperatures (−40°C) .
- Computational Prediction : DFT calculations (e.g., Gaussian) validate C chemical shifts within ±2 ppm .
What strategies optimize the regioselectivity of substitution reactions at the imidazo[1,2-a]pyridine core?
Q. Basic Guidelines
- Electrophilic Aromatic Substitution : Methoxy groups direct electrophiles to para positions (e.g., nitration at C-6) .
- Nucleophilic Attack : Lithium-halogen exchange at C-2 allows carboxylate group functionalization .
Q. Advanced Control
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to block the 8-methoxy group during C-3 bromination .
- Microwave Irradiation : Enhances regioselectivity in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura at C-6) .
How do computational models predict the physicochemical properties of 8-methoxyimidazo[1,2-a]pyridines?
Q. Basic Properties
Q. Advanced Simulations
- MD Simulations : Assess membrane permeability using GROMACS; methoxy derivatives show faster diffusion rates .
- QSAR Modeling : Correlate substituent electronegativity with antimicrobial activity (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
